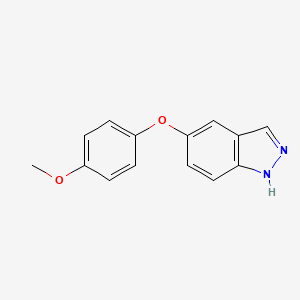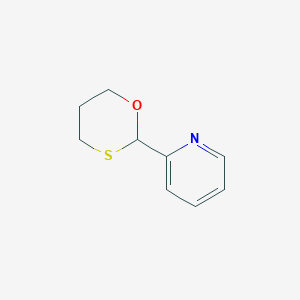
2-(1,3-oxathian-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-oxathian-2-yl)pyridine is a heterocyclic compound that features a pyridine ring fused with an oxathiane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-oxathian-2-yl)pyridine typically involves the reaction of pyridine derivatives with oxathiane precursors. One common method includes the cyclization of pyridine-2-thiol with 1,3-dihaloalkanes under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,3-oxathian-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxathiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
2-(1,3-oxathian-2-yl)pyridine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(1,3-oxathian-2-yl)pyridine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The oxathiane ring can undergo oxidation, leading to the formation of reactive intermediates that can further interact with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Pyrid-2-yl)pyrimidine: Similar in structure but contains a pyrimidine ring instead of an oxathiane ring.
2-(Pyrid-2-yl)imidazole: Contains an imidazole ring, offering different electronic properties.
2-(Pyrid-2-yl)thiazole: Features a thiazole ring, which can influence its reactivity and biological activity.
Uniqueness
2-(1,3-oxathian-2-yl)pyridine is unique due to the presence of the oxathiane ring, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with biological targets and offers potential advantages in drug development and material science .
Propriétés
Formule moléculaire |
C9H11NOS |
|---|---|
Poids moléculaire |
181.26 g/mol |
Nom IUPAC |
2-(1,3-oxathian-2-yl)pyridine |
InChI |
InChI=1S/C9H11NOS/c1-2-5-10-8(4-1)9-11-6-3-7-12-9/h1-2,4-5,9H,3,6-7H2 |
Clé InChI |
OEIGCLVGNFSWBZ-UHFFFAOYSA-N |
SMILES canonique |
C1COC(SC1)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


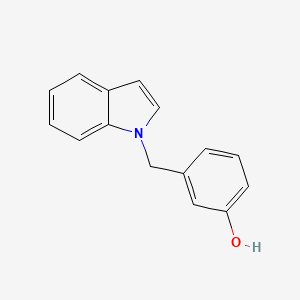
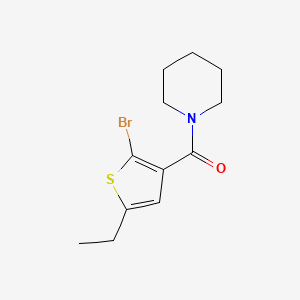
![2-Acetyl-6,7-dichloro-5-methoxybenzo[b]thiophene](/img/structure/B8376451.png)
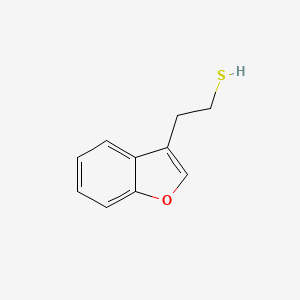
![2-(Methylamino)benzo[b]thiophene](/img/structure/B8376457.png)
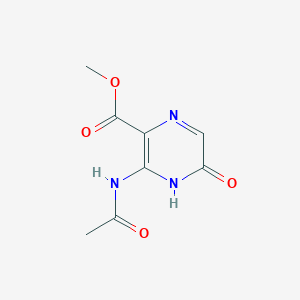

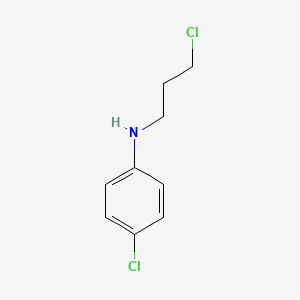
![3-(4-Chlorophenyl)-9-hydroxypyrido[1,2-a]pyrimidin-4-one](/img/structure/B8376499.png)

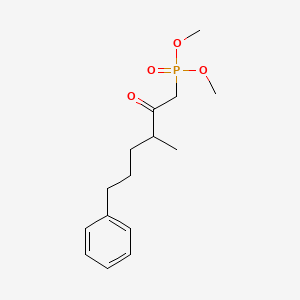
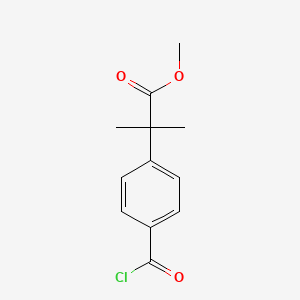
![8-cyclohexyl-3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazine](/img/structure/B8376535.png)
